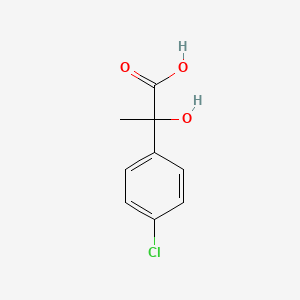








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([O:13]C)=[O:12])[CH2:10][O:9]2)=[CH:4][CH:3]=1.C(N)(C)C.CC(OC(OC(OC(C)(C)C)=O)=O)(C)C>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:9])([CH3:10])[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1
|


|
Name
|
Methyl 2-(4-chlorophenyl)oxirane-2-carboxylate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(OC1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in DCM (20 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in THF (20 mL)
|
|
Type
|
ADDITION
|
|
Details
|
LiOH (3M, 14 mL) was added to the mixture
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was quenched with 2N HCl (21 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
WASH
|
|
Details
|
eluted by hexane/ethyl acetate (1:1)
|


Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)(C)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |